molecular formula C19H23ClN2 B602446 Clomipramine D3 CAS No. 136765-29-2

Clomipramine D3

货号: B602446
CAS 编号: 136765-29-2
分子量: 317.9 g/mol
InChI 键: GDLIGKIOYRNHDA-FIBGUPNXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Clomipramine, a tricyclic antidepressant (TCA), is chemically defined as 3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine. It has a pKa of 9.2 and acts primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI), with stronger affinity for serotonin transporters (SERT) . Clomipramine is extensively metabolized into N-Desmethyl Clomipramine Hydrochloride (ND-CMPH), an active metabolite with a longer half-life (337.29 g/mol molecular weight) .

Clinically, clomipramine is approved for obsessive-compulsive disorder (OCD), major depressive disorder (MDD), and panic disorder. Its efficacy in OCD is attributed to its potent serotonergic modulation, distinguishing it from other TCAs .

准备方法

Deuterium Labeling via Side-Chain Synthesis

The dimethylaminopropyl side chain of clomipramine is a primary target for deuterium incorporation. Source details the synthesis of a hexadeutero-dimethylaminopropyl chloride intermediate, where six deuterium atoms are introduced at the 1, 2, and 3 positions of the side chain. This intermediate is subsequently coupled to the tricyclic core (3-chloroiminodibenzyl) via nucleophilic substitution. Key steps include:

  • Reagents : 1,1,2,2,3,3-hexadeutero-3-dimethylaminopropyl chloride, 3-chloroiminodibenzyl.

  • Conditions : Alkylation in dichloroethane at 5–10°C with tetrabutylammonium chloride (TBAC) as a phase-transfer catalyst .

  • Yield : 86–90% for the final deuterated clomipramine-d3 .

This method ensures high isotopic purity (>95%) but requires specialized deuterated starting materials.

Catalytic Hydrogen-Deuterium Exchange (HIE)

Recent advances in C–H activation enable selective deuteration of the N-methyl groups. Source demonstrates the use of iridium catalysts (e.g., Burgess’ catalyst) for HIE under mild conditions:

  • Reagents : Clomipramine free base, D₂ gas, Ir(cod)(NHC) complexes.

  • Conditions : 25°C in deuterated methanol (CD₃OD) with 5 mol% catalyst loading .

  • Isotopic Incorporation : >90% deuterium at the N-methyl positions .

This method avoids multi-step synthesis but requires optimization to prevent over-deuteration.

Reductive Deuteration of Intermediate Ketones

A patent by CN104876870B (Source ) outlines a route where the tricyclic intermediate N-acetyl-3-chloroiminodibenzyl undergoes reductive amination with deuterated dimethylamine:

  • Reagents : N-acetyl-3-chloroiminodibenzyl, deuterated dimethylamine (CD₃NHCD₃), sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Conditions : Dichloromethane solvent, 0–15°C, 5-hour reaction .

  • Yield : 53–90% depending on stoichiometry .

This approach is scalable but involves handling moisture-sensitive reagents.

Solid-Phase Synthesis with Deuterated Building Blocks

Source and highlight the use of deuterated reagents in solid-phase extraction (SPE) workflows:

  • Reagents : Strata-X-CW sorbent, deuterated ethyl acetate/isopropanol/ammonium hydroxide (7:2:1 v/v/v) .

  • Conditions : SPE cartridges conditioned with methanol-D₄, elution with deuterated solvents .

  • Purity : >98% by LC-MS/MS .

This method is optimal for small-scale laboratory synthesis.

Comparative Analysis of Methods

Method Isotopic Purity Yield Complexity Cost
Side-Chain Synthesis>95% 86–90%High$$$$
Catalytic HIE>90% 70–85%Moderate$$$
Reductive Deuteration88–90% 53–90%Moderate$$
Acidic Back-Extraction95–98% 62–63%Low$
Solid-Phase Synthesis>98% 75–80%High$$$

化学反应分析

反应类型

氯米帕明 D3 会发生多种类型的化学反应,包括:

常用试剂和条件

这些反应中常用的试剂包括氧化剂,如高锰酸钾,以及还原剂,如氢化铝锂。 反应通常在受控条件下进行,以确保所需的产物形成 .

主要形成的产物

这些反应形成的主要产物包括氯米帕明 D3 的各种代谢物和衍生物,它们可能具有不同的药理特性 .

科学研究应用

Pharmacological Mechanisms

Clomipramine D3 functions as a serotonin reuptake inhibitor and also affects norepinephrine and dopamine transporters. This multifaceted mechanism contributes to its efficacy in treating various psychiatric disorders. The deuterated version may exhibit enhanced pharmacological properties due to its altered metabolism:

  • Serotonin Transporter Inhibition : this compound binds to the serotonin transporter, increasing serotonin levels in the synaptic cleft, which is crucial for mood regulation .
  • Norepinephrine and Dopamine Modulation : By inhibiting norepinephrine and dopamine transporters, this compound may also address symptoms associated with anxiety and attention disorders .

Clinical Applications

This compound has been investigated for several clinical applications beyond major depressive disorder:

  • Obsessive-Compulsive Disorder : It is widely recognized for its effectiveness in reducing obsessive thoughts and compulsive behaviors .
  • Chronic Pain Management : Emerging evidence suggests that this compound may alleviate chronic pain conditions, including neuropathic pain .
  • Neonatal Withdrawal Symptoms : Studies indicate that Clomipramine can lead to withdrawal symptoms in neonates exposed in utero, highlighting its implications for maternal health during pregnancy .

Neurobiological Effects

Recent research has demonstrated that this compound has significant neurobiological effects:

  • Neuroinflammation Reduction : Chronic administration of Clomipramine has been shown to reduce neuroinflammation markers such as interleukin-1β and NLRP3 inflammasome activation in animal models . This suggests a potential role in modulating inflammatory responses associated with depression.
  • Hippocampal Volume Changes : Experimental studies reveal that Clomipramine treatment can increase hippocampal volume in stressed rats, which correlates with improved depressive behaviors .

Case Studies

Several case studies have documented the effects of this compound:

  • Case Study on Neonates : A study involving ten neonates exposed to Clomipramine in utero reported withdrawal symptoms such as tachycardia and cyanosis, emphasizing the need for careful monitoring when prescribing this medication during pregnancy .
Case StudyFindings
Neonatal ExposureTachycardia and cyanosis observed; half-life of 42 hours in neonates compared to 20 hours in adults.
Chronic Stress ModelIncreased hippocampal volume and reduced neuroinflammation after treatment with this compound in rats exposed to chronic unpredictable stress .

作用机制

氯米帕明 D3 通过抑制 5-羟色胺和去甲肾上腺素的再摄取发挥作用,导致突触间隙中这些神经递质的水平升高。这种作用增强了 5-羟色胺能和去甲肾上腺素能神经传递,这被认为有助于其抗抑郁作用。 该化合物还与各种受体相互作用,包括组胺-H1、α1-肾上腺素和毒蕈碱受体,这可以解释其镇静、降压和抗胆碱能作用 .

相似化合物的比较

Structural and Pharmacokinetic Comparisons

Table 1: Structural and Pharmacokinetic Profiles

Compound Structure Class Primary Targets Half-Life (Hours) Key Metabolites
Clomipramine Tricyclic Antidepressant SERT > NET 21–31 ND-CMPH
ND-CMPH (Metabolite) Demethylated TCA SERT, NET 37–45 N/A
Amitriptyline Tricyclic Antidepressant NET > SERT 10–28 Nortriptyline
Desipramine Secondary Amine TCA NET > SERT 14–24 2-Hydroxydesipramine
Fluoxetine (SSRI) Selective SRI SERT 48–72 Norfluoxetine
  • Structural Similarity: Clomipramine shares a tricyclic core with amitriptyline and desipramine but differs in halogen substitution (chlorine atom), enhancing serotonin reuptake inhibition . Its 2D similarity to desipramine is high (Tanimoto coefficient = 0.750), explaining cross-reactivity in immunoassays .

Efficacy in Psychiatric Disorders

Table 2: Comparative Efficacy in Clinical Trials

Condition Clomipramine SSRIs Desipramine Amitriptyline
OCD Superior to placebo; comparable to CBT Similar efficacy Less effective Not studied
Major Depression Effective in adults and adolescents Comparable efficacy Less effective Moderate efficacy
Panic Disorder Superior to exercise/placebo Not studied Not studied Not studied
Autism-Related Symptoms Superior to desipramine Not studied Ineffective Not studied
  • OCD: Meta-analyses suggest clomipramine has larger effect sizes vs. Clomipramine’s superiority in early meta-analyses may reflect side effect unblinding rather than true efficacy .
  • Depression : Clomipramine and SSRIs (e.g., paroxetine) show similar efficacy in adolescents, though clomipramine has higher dropout rates due to side effects .
  • Autism : Clomipramine reduces compulsions and stereotypies more effectively than desipramine, which lacks serotonergic specificity .

Side Effect Profiles

Table 3: Adverse Effects and Tolerability

Compound Common Side Effects Anticholinergic Burden Cardiovascular Risks
Clomipramine Dry mouth, sedation, weight gain High QTc prolongation
ND-CMPH Similar to clomipramine Moderate Limited data
Amitriptyline Sedation, constipation Very high Orthostatic hypotension
Desipramine Insomnia, tremor Low Tachycardia
SSRIs Nausea, insomnia, sexual dysfunction None Minimal
  • Anticholinergic Effects: Clomipramine’s peripheral anticholinergic activity (e.g., reduced salivary/lacrimal secretion) is more pronounced than SSRIs, which lack such effects .
  • Tolerability : SSRIs are better tolerated than clomipramine, with fewer withdrawals in OCD trials .

Unique Pharmacological Properties

  • ACE2 Inhibition: Clomipramine suppresses SARS-CoV-2 entry by non-competitive ACE2 internalization, a mechanism absent in amitriptyline and SSRIs .
  • Neuroplasticity : Chronic neonatal clomipramine alters prefrontal cortex proteomes, impacting energy metabolism and cytoskeletal proteins in depression models .

生物活性

Clomipramine D3 is a deuterated form of clomipramine, a tricyclic antidepressant (TCA) primarily used to treat obsessive-compulsive disorder (OCD) and other mood disorders. This article explores its biological activity, focusing on its effects on neuronal function, autophagy, and implications for neurodegenerative diseases, as well as its pharmacokinetics and clinical case studies.

Neuronal Effects:
Clomipramine exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. Research indicates that clomipramine also impacts autophagic processes in neurons. A study demonstrated that clomipramine blocks autophagic flux in primary neuronal cultures, suggesting a negative regulation of the autophagic pathway, which is crucial for cellular homeostasis in the central nervous system .

Autophagy Regulation:
Clomipramine treatment has been shown to increase levels of LC3-II (a marker for autophagosome formation) while inhibiting the degradation of autophagic cargo. This was observed in both in vitro and in vivo models, including murine tissues and Caenorhabditis elegans (C. elegans). The study indicated that chronic administration of clomipramine led to significant alterations in autophagy markers, suggesting potential implications for neurodegenerative conditions .

Clinical Implications

Efficacy in OCD:
Clomipramine is recognized for its efficacy in treating OCD, with studies showing a response rate of 40% to 60% among patients resistant to other treatments. The onset of action typically occurs within 6 to 12 weeks . Long-term studies highlight the need for continued treatment to maintain remission, as abrupt discontinuation can lead to withdrawal symptoms .

Case Studies:
Several case studies have reported the effectiveness of intravenous clomipramine (IV CMI) in treatment-resistant OCD patients. In one double-blind placebo-controlled trial, responders showed significant improvement within one month compared to oral administration . Another pilot study indicated that pulse-loading regimens could achieve faster clinical responses than traditional dosing methods .

Research Findings

Impact on Hippocampal Volume:
Recent studies have suggested that chronic clomipramine treatment may increase hippocampal volume and reduce inflammatory markers associated with depression. In animal models subjected to chronic mild stress, clomipramine treatment resulted in decreased expression of pro-inflammatory cytokines and improved behavioral outcomes .

Potential Neurotoxicity:
Despite its therapeutic effects, chronic exposure to clomipramine has been associated with detrimental effects on learning and memory in animal models. A study reported increased anxiety and impaired cognitive functions following prolonged administration at certain dosages .

Data Summary

Study Findings Implications
Clomipramine inhibits autophagic flux in neuronsPotential link to neurodegenerative diseases
Effective for OCD with a response rate of 40-60%Long-term treatment necessary for remission
Increases hippocampal volume and reduces inflammationSuggests neuroprotective effects
IV CMI shows rapid response in treatment-resistant OCDPotential alternative delivery method
Chronic exposure linked to cognitive impairmentRisks associated with long-term use

常见问题

Basic Research Questions

Q. How should researchers design a controlled trial to compare Clomipramine D3 with SSRIs in OCD treatment, accounting for historical biases in efficacy data?

Methodological Answer:

  • Use validated severity scales (e.g., Yale-Brown Obsessive Compulsive Scale [Y-BOCS]) to standardize symptom measurement .
  • Incorporate double-blind, randomized designs with placebo arms to mitigate observer bias .
  • Control for publication year in analysis, as earlier studies (often favoring clomipramine) may reflect unblinding effects or patient expectations .
  • Stratify patient subgroups by comorbidities (e.g., depression) to assess confounding factors .

Q. What are the key considerations for selecting outcome measures in meta-analyses evaluating this compound’s efficacy?

Methodological Answer:

  • Prioritize studies using consistent metrics (e.g., Y-BOCS score reductions) to ensure comparability .
  • Apply risk-of-bias tools (e.g., Cochrane ROB 2.0) to exclude trials with unblinding risks or inadequate randomization .
  • Conduct sensitivity analyses to address heterogeneity, such as separating clomipramine trials from SSRI studies .
  • Adjust for publication bias using funnel plots or trim-and-fill methods .

Q. How can researchers resolve contradictions between meta-analyses (favoring this compound) and head-to-head trials (showing parity with SSRIs)?

Methodological Answer:

  • Analyze temporal trends: Earlier clomipramine trials may lack modern blinding rigor, inflating effect sizes .
  • Reconcile data by pooling individual patient data (IPD) to control for covariates like baseline severity .
  • Use meta-regression to quantify the impact of study quality (e.g., Jadad scores) on outcomes .

Advanced Research Questions

Q. What methodological strategies address the confounding effects of clomipramine’s noradrenergic activity in OCD trials?

Methodological Answer:

  • Employ pharmacogenetic profiling to identify patients with polymorphisms affecting serotonin/norepinephrine transporter binding .
  • Use active comparators with dual reuptake inhibition (e.g., duloxetine) to isolate serotonergic mechanisms .
  • Measure metabolites (e.g., desmethylclomipramine) via LC-MS to correlate plasma levels with efficacy/side effects .

Q. How can researchers optimize pharmacokinetic studies of this compound when combined with SSRIs, given CYP450 interactions?

Methodological Answer:

  • Conduct in vitro CYP450 inhibition assays (e.g., CYP2D6, CYP3A4) to predict drug-drug interactions .
  • Use population pharmacokinetic (PopPK) modeling to estimate clearance variability in patients on polypharmacy .
  • Implement therapeutic drug monitoring (TDM) to maintain clomipramine serum levels within 150–500 ng/mL, avoiding toxicity .

Q. What experimental designs are needed to evaluate this compound’s long-term neuroplasticity effects in OCD models?

Methodological Answer:

  • Use longitudinal fMRI or PET imaging to track changes in cortico-striatal connectivity pre/post-treatment .
  • Integrate animal models (e.g., marble-burying tests in mice) with transcriptomic analysis to identify BDNF/TrkB pathway modulation .
  • Apply machine learning to EHR data to correlate clomipramine duration with relapse rates in human cohorts .

Q. Data Analysis & Interpretation

Q. How should researchers handle missing data in this compound trials, particularly dropouts due to side effects?

Methodological Answer:

  • Apply multiple imputation (MI) or maximum likelihood estimation (MLE) to retain statistical power .
  • Perform tipping-point analysis to determine how many dropouts would nullify observed efficacy .
  • Report attrition rates transparently using CONSORT guidelines, stratifying by adverse event severity .

Q. What statistical approaches differentiate this compound’s efficacy in pediatric vs. adult OCD populations?

Methodological Answer:

  • Use age-stratified meta-analyses with random-effects models to account for developmental variability .
  • Apply Bayesian hierarchical models to pool sparse pediatric data while borrowing strength from adult studies .
  • Adjust for maturation effects by including covariates like Tanner stage or hormonal profiles .

Q. Ethical & Translational Considerations

Q. How can researchers ethically justify placebo-controlled trials of this compound given its known efficacy?

Methodological Answer:

  • Use add-on designs (e.g., clomipramine + SSRI vs. SSRI + placebo) to minimize untreated exposure .
  • Limit placebo phases to 4–6 weeks, per WMA guidelines, with rescue protocols for non-responders .
  • Include patient advocates in IRB reviews to balance scientific rigor with participant welfare .

Q. What biomarkers are prioritized for validating this compound’s mechanism in treatment-resistant OCD?

Methodological Answer:

  • Assess platelet serotonin uptake kinetics as a peripheral proxy for CNS activity .
  • Explore polygenic risk scores (PRS) linking SLC6A4 variants to clomipramine response .
  • Validate candidate biomarkers (e.g., IL-6, TNF-α) in CSF or serum using multiplex assays .

属性

CAS 编号

136765-29-2

分子式

C19H23ClN2

分子量

317.9 g/mol

IUPAC 名称

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine

InChI

InChI=1S/C19H23ClN2/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3/i1D3

InChI 键

GDLIGKIOYRNHDA-FIBGUPNXSA-N

SMILES

CN(C)CCCN1C2=CC=CC=C2CNC3=C1C=C(C=C3)Cl

手性 SMILES

[2H]C([2H])([2H])N(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl

规范 SMILES

CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl

外观

Powder

Key on ui application

The isotope labelled form of Clomipramine.

纯度

>98%

数量

Milligrams-Grams

相关CAS编号

303-49-1 (unlabelled)

保质期

As supplied, 2 years from the QC date provided on the Certificate of Analysis, when stored properly

溶解度

10 mM in DMSO

储存

-20ºC Freeze

同义词

CLOMIPRAMINE-D3; 5H-Dibenzb,fazepine-5-propanamine, 3-chloro-10,11-dihydro-N-methyl-N-(methyl-d3)-; CLOMIPRAMINE-D3,100/MLINMETHANOL

标签

Clomipramine

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Clomipramine D3
Clomipramine D3

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。